N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
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Biological Activity
N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C24H29FN4O2S
- Molecular Weight: 456.58 g/mol
- LogP: 2.7639
- Polar Surface Area: 47.205 Ų
The compound features a piperazine moiety, a furan ring, and a thiazole group, which are known to enhance biological activity through various mechanisms.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of compounds containing furan and piperazine structures often exhibit antidepressant and anxiolytic properties. For example, several furan derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. One study highlighted the potential of these compounds to act as effective antidepressants without significant neurotoxicity, suggesting that similar derivatives may be beneficial in treating mood disorders .
Antimicrobial Activity
The thiazole component in this compound has been associated with antimicrobial properties. Compounds containing thiazole rings have shown effectiveness against various bacterial strains. A related study demonstrated that thiazole derivatives exhibited significant antibacterial activity, indicating that our compound might also possess similar effects .
Enzyme Inhibition
The compound is believed to exert its biological effects primarily through enzyme inhibition. It is hypothesized that the piperazine moiety interacts with neurotransmitter receptors or enzymes involved in neurotransmission, potentially modulating serotonin and dopamine levels in the brain .
Binding Affinity Studies
Docking studies have shown that compounds with similar structures can bind effectively to target enzymes, including tyrosinase and carbonic anhydrase. These interactions are crucial for understanding the therapeutic potential of this compound in conditions like hyperpigmentation and other metabolic disorders .
Case Studies and Research Findings
- Antidepressant Activity:
- Antimicrobial Efficacy:
- Neuroprotective Effects:
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSWGAFDQNCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.